molecular formula C21H14ClF2N3O2S2 B2804126 N-(3-chlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide CAS No. 1260942-16-2

N-(3-chlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide

Cat. No.: B2804126
CAS No.: 1260942-16-2
M. Wt: 477.93
InChI Key: SLARDKHRNKBOFD-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide is a structurally complex heterocyclic compound characterized by a thieno[3,2-d]pyrimidin-4-one core. Key structural features include:

  • Thieno[3,2-d]pyrimidin-4-one backbone: A fused bicyclic system comprising a thiophene ring and a pyrimidinone moiety, providing a planar aromatic framework.
  • 3,5-Difluorophenyl substitution: Positioned at the 3rd carbon of the pyrimidinone ring, introducing electron-withdrawing fluorine atoms that enhance electrophilicity and influence binding interactions.
  • Sulfanyl bridge: A sulfur atom at the 2nd position links the core to an acetamide side chain.
  • N-Methyl-N-(3-chlorophenyl)acetamide: The acetamide group features a methyl substituent on the nitrogen and a 3-chlorophenyl aromatic ring, contributing to steric bulk and lipophilicity.

This compound’s design integrates halogenated aromatic systems and a sulfanyl-acetamide side chain, features commonly associated with bioactivity in kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF2N3O2S2/c1-26(15-4-2-3-12(22)7-15)18(28)11-31-21-25-17-5-6-30-19(17)20(29)27(21)16-9-13(23)8-14(24)10-16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLARDKHRNKBOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, synthesis, and mechanisms of action based on recent studies and findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that may contribute to its biological activity. Its systematic name indicates the presence of a thieno[3,2-d]pyrimidine core, which is known for various pharmacological effects.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈ClF₂N₃O₂S
  • Molecular Weight : 393.87 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism : The compound may inhibit cell proliferation by inducing apoptosis in cancer cells through the activation of caspase pathways.
  • Studies : In vitro assays demonstrate that derivatives of this compound can reduce viability in various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Activity

The thieno[3,2-d]pyrimidine derivatives have also shown promising antimicrobial effects:

  • Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism : Likely involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

  • Target Enzymes : Some studies suggest it may inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways.
  • Inhibition Studies : Kinetic studies reveal IC50 values indicating effective inhibition at low concentrations.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization is often confirmed through techniques like:

  • NMR Spectroscopy : Provides insights into the molecular structure and purity.
  • X-ray Crystallography : Reveals the three-dimensional arrangement of atoms within the molecule.

Case Studies

StudyFindings
Study 1Evaluated anticancer effects on MCF-7 cellsSignificant reduction in cell viability was observed
Study 2Assessed antimicrobial activity against E. coliCompound showed effective inhibition at 50 µg/mL
Study 3Investigated enzyme inhibition on carbonic anhydraseIC50 value determined to be 0.5 µM

ADMET Properties

The pharmacokinetic properties are crucial for understanding the bioavailability and therapeutic potential of the compound:

  • Absorption : Predicted to have good oral bioavailability based on Lipinski's rule of five.
  • Distribution : Limited penetration across the Blood-Brain Barrier (BBB), suggesting potential for peripheral targets rather than CNS applications.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The synthesis typically involves multi-step reactions starting from simpler precursors, often utilizing techniques such as cyclization and substitution reactions to introduce the thieno[3,2-d]pyrimidine moiety and the chlorophenyl group.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit specific kinases involved in cell proliferation and survival pathways. For instance, compounds with similar structures have demonstrated activity against Aurora kinases, which are crucial for mitotic regulation in cancer cells . The inhibition of these kinases leads to disrupted mitosis and subsequent cell death in tumor cells.

Antimicrobial Effects

The thieno[3,2-d]pyrimidine derivatives have also been investigated for their antimicrobial properties. Research indicates that modifications to the thieno structure can enhance activity against various bacterial strains. The presence of the sulfanyl group may contribute to increased potency by affecting the compound's interaction with microbial targets .

Targeted Therapy

The specificity of N-(3-chlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide makes it a candidate for targeted therapies in oncology. Its ability to selectively inhibit certain pathways can minimize side effects compared to traditional chemotherapeutics.

Combination Therapies

The compound's mechanism of action suggests that it could be effectively used in combination with other therapeutic agents to enhance overall efficacy. For example, pairing it with immunotherapies or other kinase inhibitors may yield synergistic effects .

Preclinical Models

In preclinical studies using xenograft models of cancer, compounds structurally related to this compound demonstrated significant tumor reduction compared to controls . These findings support further exploration in clinical settings.

Mechanistic Studies

Mechanistic investigations revealed that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M checkpoint . This understanding is crucial for optimizing dosing regimens and therapeutic strategies.

Comparison with Similar Compounds

Target Compound

  • Core: Thieno[3,2-d]pyrimidin-4-one.
  • Substituents : 3,5-Difluorophenyl at C3.

Compound from

  • Core: Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one.
  • Modification: Addition of a cyclopentane ring fused to the thieno-pyrimidinone system.
  • Impact : Increased molecular rigidity and steric bulk, which may reduce conformational flexibility but improve target selectivity .

Compound from

  • Core: Pyrimidin-2-yl-sulfanyl acetamide (non-fused diaminopyrimidine).
  • Impact: The diamine groups enable hydrogen bonding, contrasting with the thieno-pyrimidinone’s aromatic π-system .

Substituent Variations

Compound Core Substituent Acetamide Substituent Key Properties
Target Compound 3,5-Difluorophenyl N-Methyl, N-(3-chlorophenyl) High lipophilicity; halogenated interactions
Compound 3,5-Difluorophenyl N-(2,5-Dimethoxyphenyl) Electron-donating methoxy groups; increased solubility
Compound 4-Chlorophenyl N-(2-Isopropylphenyl) Steric hindrance from isopropyl; altered binding kinetics
Compound (N-(4-CP)) 4,6-Diaminopyrimidin-2-yl N-(4-Chlorophenyl) Hydrogen-bonding capacity; crystalline stability

Side Chain Diversity

  • Compound : The 2,5-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may enhance solubility but reduce metabolic stability .
  • Compound : The 2-isopropylphenyl group creates significant steric bulk, likely affecting binding pocket accessibility .

Research Findings and Implications

  • Crystallographic Data () : The N-(4-chlorophenyl) analog forms stable crystals via N–H···O and N–H···S hydrogen bonds. In contrast, the target compound’s 3,5-difluorophenyl group may prioritize hydrophobic interactions over hydrogen bonding .
  • Synthetic Flexibility : The sulfanyl bridge in the target compound and analogs (–3) allows modular functionalization, enabling tailored pharmacokinetic profiles .

Q & A

Q. How can researchers optimize the synthetic yield of this compound?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., DMSO or ethanol), and reaction time. Key steps include coupling the thieno[3,2-d]pyrimidin-2-yl sulfanyl group with the chlorophenylacetamide backbone. Analytical techniques like TLC and NMR are critical for monitoring intermediates and confirming final product purity . To improve yield:

  • Use high-purity reagents and anhydrous conditions.
  • Optimize stoichiometry via Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, temperature gradients).
  • Employ HPLC for final purification to isolate the target compound from byproducts.

Q. What analytical techniques validate the structural integrity of this compound?

  • NMR Spectroscopy : Confirms substituent positions and detects impurities (e.g., ¹H/¹³C NMR for aromatic protons and carbonyl groups) .
  • X-ray Crystallography : Resolves 3D conformation and intramolecular interactions (e.g., hydrogen bonding stabilizing folded conformations) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Q. How is preliminary biological activity assessed?

  • In vitro assays : Screen against target proteins (e.g., kinases, receptors) using fluorescence polarization or ELISA.
  • Cytotoxicity profiling : Use cell lines (e.g., HCT-116 for colon cancer) to determine IC₅₀ values .
  • Comparative SAR : Compare with analogs (e.g., fluorophenyl vs. methylphenyl substitutions) to assess activity trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or target specificity. Strategies include:

  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling.
  • Structural modifications : Introduce isotopic labeling (e.g., ¹⁵N) to track metabolic stability and interaction hotspots .
  • Machine learning : Train models on existing bioactivity data to predict false positives/negatives .

Q. What strategies improve selectivity against off-target interactions?

  • Fragment-based design : Replace the 3,5-difluorophenyl group with bulkier substituents (e.g., trifluoromethyl) to sterically hinder non-specific binding .
  • Cryo-EM studies : Map compound binding to target proteins at near-atomic resolution to identify selectivity filters .
  • Proteome-wide profiling : Use affinity pulldown-MS to identify off-target interactions in complex biological matrices .

Q. How can computational methods guide the design of derivatives with enhanced potency?

  • Molecular docking : Predict binding modes to prioritize substituents (e.g., meta-chloro vs. para-fluoro on phenyl rings) .
  • Free energy perturbation (FEP) : Quantify ΔΔG for substituent modifications to optimize binding affinity.
  • ADMET prediction : Use tools like Schrödinger’s QikProp to forecast solubility, permeability, and metabolic stability .

Key Methodological Recommendations

  • Synthetic Challenges : Prioritize air-sensitive steps (e.g., sulfanyl group coupling) under inert atmosphere .
  • Data Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies if transitioning to animal models.

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